molecular formula C16H13BrN2OS B4935697 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone

2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone

Cat. No. B4935697
M. Wt: 361.3 g/mol
InChI Key: HDOYLNIWTRHSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the quinazolinone family and is known for its unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by targeting specific molecular pathways involved in cancer progression.
Biochemical and Physiological Effects:
Studies have reported that 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone has several biochemical and physiological effects. This compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone. One potential direction is to further investigate its mechanism of action and molecular targets in cancer cells. Another direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need for further studies to optimize the synthesis of this compound and improve its solubility for in vivo studies.

Synthesis Methods

The synthesis of 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone involves the reaction of 2-amino-3-methylquinazolin-4(3H)-one with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires heating to a high temperature.

Scientific Research Applications

The unique chemical structure of 2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone makes it a promising candidate for drug development. This compound has been studied for its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Several studies have reported the anticancer activity of this compound against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS/c1-19-15(20)13-4-2-3-5-14(13)18-16(19)21-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOYLNIWTRHSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone

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